Cas no 93247-78-0 (Methyl 1H-indole-7-carboxylate)

Methyl 1H-indole-7-carboxylate is a versatile organic compound widely used in the synthesis of indole derivatives. It offers high purity and stability, facilitating efficient reactions with various functional groups. This compound is favored for its ability to introduce the indole moiety into synthetic pathways, providing a building block for a diverse range of pharmaceuticals and agrochemicals.
Methyl 1H-indole-7-carboxylate structure
93247-78-0 structure
Product Name:Methyl 1H-indole-7-carboxylate
CAS No:93247-78-0
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD00211064
CID:61614
PubChem ID:676694
Update Time:2025-10-18

Methyl 1H-indole-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1H-indole-7-carboxylate
    • 1H-INDOLE-7-CARBOXYLIC ACID METHYL ESTER
    • Methyl indole-7-carboxylate
    • 7-HEXADECYN-1-OL
    • 7-Indolecarboxylic acid methyl este
    • INDOLE-7-CARBOXYLICACIDMETHYLESTER
    • Methyl 1H-indole-7-c
    • methyl 7-indolecarboxylate
    • METHYL(7-INDOLECARBOXYLATE) FOR SYNTHESIS
    • METHYL-1H-INDOLE-7-CARBOXYLATE
    • METHYL-INDOLE-7-CARBOXYLATE
    • RARECHEM AL BF 0640
    • Methyl1H-indole-7-carboxylate
    • Methyl 1H-indole-7-carboxylate (ACI)
    • Indole-7-carboxylic acid methyl ester
    • STK833390
    • DTXSID70918582
    • SR-01000632809-1
    • I-2530
    • CS-W002517
    • AKOS000631420
    • MFCD00211064
    • 7-methoxycarbonylindole
    • SDCCGMLS-0065886.P001
    • BCP26795
    • Z1201619795
    • SB10371
    • 93247-78-0
    • CCG-42843
    • Methylindole-7-carboxylate
    • SY020041
    • Q-102562
    • methyl 7-indole carboxylate
    • AC-22445
    • PB27475
    • SCHEMBL761721
    • METHYL(7-INDOLECARBOXYLATE)
    • methyl indole-7-carboxylate, AldrichCPR
    • EN300-132047
    • CC-0744
    • 7-INDOLECARBOXYLIC ACID METHYL ESTER
    • 7-(Methoxycarbonyl)-1H-indole
    • MDL: MFCD00211064
    • Inchi: 1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3
    • InChI Key: FTLOEULOTNVCGF-UHFFFAOYSA-N
    • SMILES: O=C(C1C2=C(C=CN2)C=CC=1)OC

Computed Properties

  • Exact Mass: 175.06300
  • Monoisotopic Mass: 175.063329
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.1
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.253
  • Melting Point: 46-47 ºC
  • Boiling Point: 331.7℃ at 760 mmHg
  • Flash Point: 154.4 °C
  • Refractive Index: 1.639
  • Solubility: Soluble in chloroform (a little) \ methanol (a little)
  • PSA: 42.09000
  • LogP: 1.95450
  • Solubility: Not determined
  • pka: 15.42±0.30(Predicted)

Methyl 1H-indole-7-carboxylate Security Information

Methyl 1H-indole-7-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 1H-indole-7-carboxylate Pricemore >>

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Methyl 1H-indole-7-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethyl carbonate ;  rt; 7 h, 160 °C; 160 °C → rt
Reference
Chemoselective reactions of dimethyl carbonate catalyzed by alkali metal exchanged faujasites: the case of indolylcarboxylic acids and indolyl-substituted alkylcarboxylic acids
Selva, Maurizio; Tundo, Pietro; Brunelli, Davide; Perosa, Alvise, Green Chemistry, 2007, 9(5), 463-468

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  20 h, reflux
Reference
Indolylmaleimides as soft pan-PKC inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  130 - 140 °C
1.2 Reagents: Acetic acid ,  Iron Solvents: Ethanol ;  heated; 2 h, reflux
1.3 Reagents: Water
Reference
Synthesis of substituted indole-3-carboxaldehyde derivatives
Ge, Yu-Hua; Wu, Ya-Ming; Xue, Zhong-Jun, Youji Huaxue, 2006, 26(4), 563-567

Production Method 4

Reaction Conditions
Reference
Regioselective π-extension of indoles with rhodium enalcarbenoids - synthesis of substituted carbazoles
Rathore, Kuldeep Singh; Harode, Mandeep; Katukojvala, Sreenivas, Organic & Biomolecular Chemistry, 2014, 12(43), 8641-8645

Production Method 5

Reaction Conditions
Reference
Product subclass 4: palladium-alkene complexes
Takacs, J. M.; Vayalakkada, S., Science of Synthesis, 2002, 1, 319-387

Production Method 6

Reaction Conditions
Reference
N-Benzyl dihydroindole derivatives as LTD4 antagonists.
, European Patent Organization, , ,

Production Method 7

Reaction Conditions
Reference
Preparation of 1-[(imidazolomethyl)phenyl]indolecarboxylates and analogs as antihypertensives
, European Patent Organization, , ,

Production Method 8

Reaction Conditions
Reference
Preparation of indoles from 2-nitrostyrenes
, Japan, , ,

Production Method 9

Reaction Conditions
Reference
Preparation of alkoxycarbonylindolines and -indoles
, Japan, , ,

Production Method 10

Reaction Conditions
1.1 Solvents: Methanol ;  10 min, rt
1.2 Reagents: Triethylamine Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  48 h, 600 Pa, 130 °C
Reference
A New Modular Indole Synthesis. Construction of the Highly Strained CDEF Parent Tetracycle of Nodulisporic Acids A and B
Smith, Amos B. III; Kuerti, Laszlo; Davulcu, Akin H., Organic Letters, 2006, 8(10), 2167-2170

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol
Reference
A regiocontrolled synthesis of substituted indoles by palladium-catalyzed coupling of 2-bromonitrobenzenes and 2-bromoacetanilides
Kasahara, Akira; Izumi, Taeko; Murakami, Satoshi; Miyamoto, Kazuhiro; Hino, Toshimi, Journal of Heterocyclic Chemistry, 1989, 26(5), 1405-13

Production Method 12

Reaction Conditions
1.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ;  2 h, reflux
Reference
Synthesis of 3-formnylindole-7-carboxylic acid
Ge, Yu-hua; Wu, Ya-ming; Xue, Zhong-jun, Huaxue Shiji, 2006, 28(3), 181-182

Production Method 13

Reaction Conditions
1.1 Solvents: Dimethylformamide
1.2 Reagents: Titanium chloride (TiCl3) Solvents: Methanol ,  Water
Reference
The chemistry of indoles. XXXIII. Substituent effect in regioselective metalation of 3-indolecarboxaldehyde and syntheses of indoles carrying a carbon side chain at the 4-, 5-, 6-, or 7-position
Somei, Masanori; Saida, Yoshihiro; Komura, Naoko, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4116-25

Production Method 14

Reaction Conditions
1.1 Reagents: Trimethylsilyldiazomethane ;  30 min, rt
Reference
Plant growth regulator having specific compound
, Japan, , ,

Production Method 15

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran
Reference
Some observations on the formation of 1-hydroxyindoles in the Leimgruber-Batcho indole synthesis
Clark, Robin D.; Repke, David B., Journal of Heterocyclic Chemistry, 1985, 22(1), 121-5

Production Method 17

Reaction Conditions
Reference
Regioselective Dehydrogenative Reverse Prenylation of Indoles with 2-Methyl-2-butene
Li, Yong-Hua; Wang, Meng-Yue; Zhao, Bao-Yin; Zhang, Hong-Xia; Guo, Shi-Huan; et al, Chemistry - A European Journal, 2023, 29(37),

Production Method 18

Reaction Conditions
Reference
Palladium-catalyzed synthesis of indoles by reductive N-heteroannulation of 2-nitrostyrenes
Soderberg, Bjorn C.; Shriver, James A., Journal of Organic Chemistry, 1997, 62(17), 5838-5845

Production Method 19

Reaction Conditions
Reference
Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole (1H-indole, 4-(phenylmethoxy)-)
Batcho, Andrew D.; Leimgruber, Willy, Organic Syntheses, 1985, 63, 214-25

Production Method 20

Reaction Conditions
Reference
Indole-7-carboxylic acid
, USSR, , ,

Methyl 1H-indole-7-carboxylate Raw materials

Methyl 1H-indole-7-carboxylate Preparation Products

Methyl 1H-indole-7-carboxylate Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:93247-78-0)吲哚-7-甲酸甲酯
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate
sfd3743
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate
A10985
Purity:99%
Quantity:100g
Price ($):269.0
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